molecular formula C20H21NO3 B12340962 Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate CAS No. 849928-35-4

Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate

Cat. No.: B12340962
CAS No.: 849928-35-4
M. Wt: 323.4 g/mol
InChI Key: FHWSBHQDWGADKI-UHFFFAOYSA-N
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Description

Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate is an organic compound belonging to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and another benzyl group attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 4-piperidone with benzyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a potential HDAC inhibitor, it can bind to the active site of the enzyme, preventing the deacetylation of histones, which leads to changes in gene expression . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: This compound is structurally similar but lacks the carboxylate group.

    1-Cbz-4-Piperidone:

Uniqueness

Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate is unique due to the presence of two benzyl groups, which can influence its reactivity and binding properties. This structural feature makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .

Properties

IUPAC Name

benzyl 2-benzyl-4-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWSBHQDWGADKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722685
Record name Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-35-4
Record name Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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